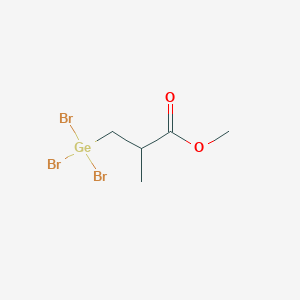![molecular formula C9H9N3O3 B14330850 [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid CAS No. 111574-80-2](/img/structure/B14330850.png)
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid is an organic compound that features a unique structure combining a phenylcarbamoyl group with a hydrazinylidene moiety attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid typically involves the reaction of phenyl isocyanate with hydrazine to form the phenylcarbamoyl hydrazine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylcarbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Phenylcarbamoyl)hydrazinylidene]propionic acid: Similar structure with a propionic acid backbone.
[2-(Phenylcarbamoyl)hydrazinylidene]butyric acid: Similar structure with a butyric acid backbone.
Uniqueness
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid backbone allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111574-80-2 |
|---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
2-(phenylcarbamoylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)6-10-12-9(15)11-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H2,11,12,15) |
InChI-Schlüssel |
FZIPAJKGGDDAGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




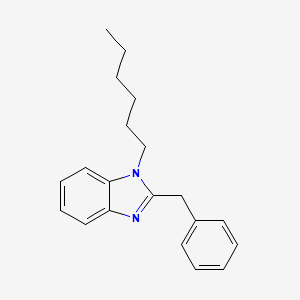
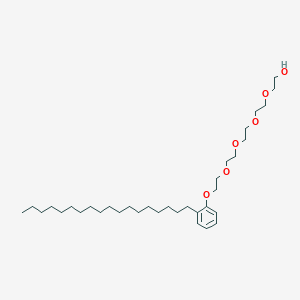
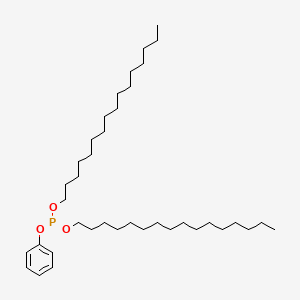

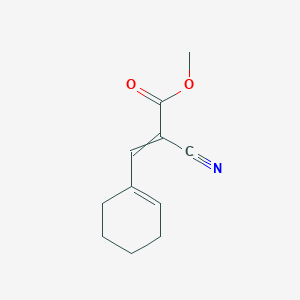
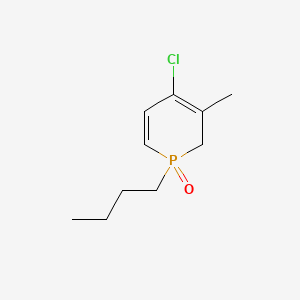

![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
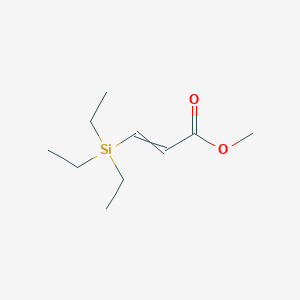
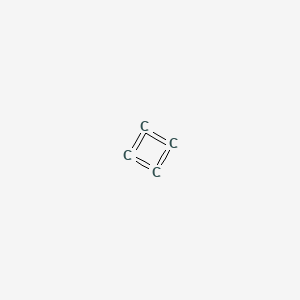
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
